Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate
Brand Name: Vulcanchem
CAS No.: 142274-37-1
VCID: VC21106361
InChI: InChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
SMILES: COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Molecular Formula: C9H8F3NO4S
Molecular Weight: 283.23 g/mol

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate

CAS No.: 142274-37-1

Cat. No.: VC21106361

Molecular Formula: C9H8F3NO4S

Molecular Weight: 283.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate - 142274-37-1

Specification

CAS No. 142274-37-1
Molecular Formula C9H8F3NO4S
Molecular Weight 283.23 g/mol
IUPAC Name methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
Standard InChI InChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
Standard InChI Key PCBZIMCRNCIBHJ-UHFFFAOYSA-N
SMILES COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Canonical SMILES COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate is uniquely identified through several standardized chemical identifiers. The compound is registered under CAS No. 142274-37-1 and possesses the molecular formula C9H8F3NO4S with a precise molecular weight of 283.23 g/mol . The compound was first registered in chemical databases on July 19, 2005, with the most recent modification to its record occurring on February 22, 2025 . This chemical entity features a distinctive structure that includes a pyridine ring substituted with a trifluoromethyl group and a sulfonyl moiety, creating a versatile scaffold for various chemical transformations and applications.

Nomenclature and Identifiers

The compound is known by several systematic names in chemical literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) officially designates it as methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate . Additional nomenclature includes alternative systematic names such as "Acetic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]-, methyl ester" . For computational chemistry and database purposes, the compound is characterized by the following identifiers:

Table 1: Chemical Identifiers of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate

Identifier TypeValue
InChIInChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
InChIKeyPCBZIMCRNCIBHJ-UHFFFAOYSA-N
SMILESCOC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
CAS Number142274-37-1

Structural Features and Properties

The molecular structure of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate incorporates several important functional groups that determine its chemical behavior and applications. The compound features a pyridine ring that provides aromatic character and potential for participation in various reactions including nucleophilic substitutions. The trifluoromethyl substituent at the 5-position of the pyridine ring contributes significant electron-withdrawing properties, which influences the electronic distribution across the molecule and potentially enhances metabolic stability in biological systems.

Synthesis and Manufacturing

Industrial Production Considerations

The synthetic pathways for Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate can be optimized for industrial-scale production, making it suitable for commercial applications. Industrial synthesis would necessarily consider several critical factors including the cost-effectiveness of starting materials, reaction efficiency and yield optimization, purification procedures, safety protocols, and environmental impact assessments. As a raw material utilized in the manufacture of pharmaceuticals and pharmaceutical additives, the industrial production of this compound must adhere to strict quality control standards and regulatory requirements.

Table 2: Production Parameters for Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate

ParameterConsideration
Scale-up PotentialCan be optimized for industrial-scale production
Starting MaterialsUses commercially available reagents
Commercial AvailabilityAvailable at 97% purity from chemical suppliers
Quality RequirementsMust meet pharmaceutical grade standards when used in drug manufacturing
Primary ApplicationsRaw material for pharmaceuticals and agricultural chemicals

Applications in Chemical and Pharmaceutical Research

Pharmaceutical Development Applications

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate has demonstrated significant utility in drug discovery processes and pharmaceutical development. The compound serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and potentially active pharmaceutical ingredients. Its structural features, particularly the combination of a pyridine ring with a trifluoromethyl group, make it relevant to medicinal chemistry where these motifs frequently appear in drug candidates with favorable pharmacokinetic profiles.

The literature suggests connections to research involving related compounds with pharmacological activity. For instance, a structurally related compound, 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified and characterized in pharmaceutical research, indicating the potential relevance of this chemical scaffold in biological studies .

Comparative Structural Analysis

Comparison with Similar Compounds

Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate possesses distinctive structural features that differentiate it from related compounds. The specific combination of a pyridine ring and a sulfonyl group creates unique chemical reactivity profiles compared to structurally similar compounds. A comparative analysis with related compounds reveals important structural differences:

Table 3: Comparative Analysis of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate with Similar Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
Methyl 4-(trifluoromethyl)benzenesulfonateContains benzene instead of pyridine ringDifferent electronic distribution and reactivity patterns
5-(trifluoromethyl)-2-pyridinethiolContains thiol instead of sulfonyl groupDifferent nucleophilicity and potential for coordination chemistry
N-(tert-butyl)-5-(trifluoromethyl)-pyridin-2-amineContains amine instead of sulfonyl functionality Different hydrogen bonding capabilities and basicity

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